6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid
Overview
Description
6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid is an organic compound with the chemical formula C11H15N3O4. It is a derivative of nicotinic acid, where the hydrazinyl group is protected by a tert-butoxycarbonyl group. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties .
Scientific Research Applications
6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Safety and Hazards
Preparation Methods
The synthesis of 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid typically involves the following steps :
Nitration of tert-butylamine: tert-Butylamine is nitrated to form tert-butyl azide.
Reaction with nicotinic acid anhydride: The tert-butyl azide is then reacted with nicotinic acid anhydride to produce this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid involves its interaction with specific molecular targets . The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid can be compared with other similar compounds, such as :
6-Hydrazinylnicotinic acid: Lacks the tert-butoxycarbonyl protective group, making it more reactive.
6-(2-(tert-Butoxycarbonyl)hydrazono)-1,6-dihydropyridine-3-carboxylic acid: Another derivative with different structural properties.
The uniqueness of this compound lies in its stability due to the protective tert-butoxycarbonyl group, which can be selectively removed under specific conditions to reveal the reactive hydrazinyl group.
Properties
IUPAC Name |
6-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14-13-8-5-4-7(6-12-8)9(15)16/h4-6H,1-3H3,(H,12,13)(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNGJNCAXKNLLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133081-25-1 | |
Record name | 6-[2-(tert-Butoxycarbonyl)hydrazinyl]nicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133081-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2-(tert-Butoxycarbonyl)hydrazinyl)nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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